COX-2 Inhibitory Potency: 4-Methoxyphenyl N-1 Substitution Outperforms All Other Para Substituents Including CF₃
In a systematic study of 1,5-diaryl tetrazole COX-2 inhibitors bearing a 4-methylsulfonylphenyl group at C-5, the compound with a 4-methoxyphenyl group at N-1 (compound 3c) demonstrated a COX-2 IC₅₀ of 2.0 µM with a selectivity index (COX-1/COX-2) of 210 [1]. By contrast, compounds with alternative para substituents—H (3a), CH₃ (3b), F (3d), and Cl (3e)—showed substantially weaker COX-2 inhibition, with IC₅₀ values of 200 µM, 45 µM, 2.7 µM, and 18.5 µM, respectively [1]. The F-substituted analog (3d, IC₅₀ = 2.7 µM) was ~35% less potent than the methoxy derivative, while the Cl-substituted analog (3e, IC₅₀ = 18.5 µM) was approximately 9-fold weaker. In a separate study, the compound 5-(4-(aminosulfonyl)phenyl)-1-(4-methoxyphenyl)-1H-tetrazole (3c) achieved a COX-2 IC₅₀ of 1.2 µM, and importantly, the analog bearing a CF₃ group at the N-1 para position showed no measurable COX-2 inhibitory activity in the concentration range tested [2]. This demonstrates that the 4-methoxy group is functionally non-redundant for COX-2 engagement and that simple fluorination at the para position of the N-1 ring can abrogate activity.
| Evidence Dimension | COX-2 enzyme inhibitory potency (IC₅₀, µM) and selectivity index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|
| Target Compound Data | Not directly tested; class-level evidence: analog with 4-OCH₃ at N-1 (compound 3c): COX-2 IC₅₀ = 2.0 µM, SI = 210 [1]; analog with 4-OCH₃ at N-1 and SO₂NH₂ at C-5 (compound 3c): COX-2 IC₅₀ = 1.2 µM [2] |
| Comparator Or Baseline | Analog 3a (R=H at N-1): COX-2 IC₅₀ = 200 µM, SI = 18.5; Analog 3b (R=CH₃): IC₅₀ = 45 µM, SI = 180; Analog 3d (R=F): IC₅₀ = 2.7 µM, SI = 237; Analog 3e (R=Cl): IC₅₀ = 18.5 µM, SI = 4.5; CF₃-substituted analog at N-1 para (2015 study): no COX-2 inhibition detected [1][2] |
| Quantified Difference | 4-OCH₃ analog 3c is 100-fold more potent than 3a (H), 22.5-fold more potent than 3b (CH₃), ~1.35-fold more potent than 3d (F), and 9.25-fold more potent than 3e (Cl); CF₃ at N-1 para position yields complete loss of COX-2 activity |
| Conditions | In vitro fluorescence-based COX-1/COX-2 enzyme inhibition assay; celecoxib used as reference (COX-2 IC₅₀ = 0.03 µM, SI = 313) [1]; in vitro COX-1/COX-2 binding assay for the 2015 study [2] |
Why This Matters
The 4-methoxyphenyl group at N-1 is a critical pharmacophoric element for COX-2 inhibition within the 1,5-diaryl tetrazole class; replacing it with CF₃ eliminates activity, making CAS 339108-62-2—which retains the 4-methoxy group at N-1—the structurally appropriate choice for programs targeting COX-2-mediated pathways.
- [1] Al-Hourani BJ, Sharma SK, Mane JY, et al. Synthesis and evaluation of 1,5-diaryl-substituted tetrazoles as novel selective cyclooxygenase-2 (COX-2) inhibitors. Bioorg Med Chem Lett. 2011;21(6):1823–1826. doi:10.1016/j.bmcl.2011.01.057. (Table 1: COX-1/COX-2 IC₅₀ data for compounds 3a–3e.) View Source
- [2] Jawabrah Al-Hourani B, Sharma SK, Kaur J, et al. Synthesis, bioassay studies, and molecular docking of novel 5-substituted 1H-tetrazoles as cyclooxygenase-2 (COX-2) inhibitors. Med Chem Res. 2015;24:78–85. doi:10.1007/s00044-014-1102-1. (Abstract: CF₃-substituted analog showed no COX-2 inhibitory potency.) View Source
